molecular formula C10H12ClN B1352048 2-(3-Chlorophenyl)pyrrolidine CAS No. 298690-74-1

2-(3-Chlorophenyl)pyrrolidine

Cat. No.: B1352048
CAS No.: 298690-74-1
M. Wt: 181.66 g/mol
InChI Key: SRTPGDGQKPCDMC-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3-chlorophenyl group

Biochemical Analysis

Biochemical Properties

2-(3-Chlorophenyl)pyrrolidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with voltage-gated sodium and calcium channels, as well as GABA A and TRPV1 receptors . These interactions suggest that this compound may influence ion channel activity and neurotransmitter release, thereby affecting neuronal signaling and other physiological processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of carbonic anhydrase isoenzymes, which are involved in maintaining pH balance and ion transport within cells . Additionally, its interaction with ion channels and receptors can lead to changes in cellular excitability and neurotransmission.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has been found to interact with neuronal voltage-sensitive sodium and L-type calcium channels, which play crucial roles in the propagation of action potentials and calcium signaling . These interactions can result in the inhibition or activation of these channels, leading to alterations in cellular excitability and neurotransmitter release. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular excitability and neurotransmitter release, which can have lasting effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate ion channel activity and neurotransmitter release without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the appropriate dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation and elimination from the body . Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters . These transporters facilitate the localization and accumulation of this compound in specific cellular compartments, influencing its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is crucial for its interaction with specific biomolecules and its involvement in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)pyrrolidine typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chlorophenyl)pyrrolidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)pyrrolidine
  • 3-(4-Chlorophenyl)pyrrolidine
  • 2-(2-Chlorophenyl)pyrrolidine

Uniqueness

2-(3-Chlorophenyl)pyrrolidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-(3-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTPGDGQKPCDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404478
Record name 2-(3-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298690-74-1
Record name 2-(3-Chlorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298690-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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